3-(4-Amino-phenyl)-chromen-2-one
Overview
Description
3-(4-Amino-phenyl)-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a chromen-2-one core with an amino-phenyl group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-phenyl)-chromen-2-one typically involves the condensation of 4-aminophenylboronic acid with a suitable chromen-2-one precursor. This reaction is often carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Amino-phenyl)-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under mild conditions.
Major Products:
Oxidation: Nitro-phenyl-chromen-2-one derivatives.
Reduction: Dihydro-chromen-2-one derivatives.
Substitution: Acylated or sulfonated derivatives of this compound.
Scientific Research Applications
3-(4-Amino-phenyl)-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is studied for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Amino-phenyl)-chromen-2-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-(4-Nitro-phenyl)-chromen-2-one: Similar structure but with a nitro group instead of an amino group.
3-(4-Hydroxy-phenyl)-chromen-2-one: Similar structure but with a hydroxy group instead of an amino group.
3-(4-Methyl-phenyl)-chromen-2-one: Similar structure but with a methyl group instead of an amino group.
Uniqueness: 3-(4-Amino-phenyl)-chromen-2-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. The presence of the amino group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-aminophenyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIBWAQRUZXFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309791 | |
Record name | 3-(4-Amino-phenyl)-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203287 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1218-54-8 | |
Record name | 1218-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215992 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Amino-phenyl)-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90309791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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